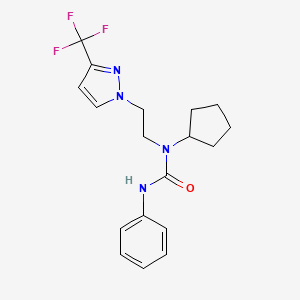
1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic chemical compound characterized by a complex molecular structure The compound features a urea core connected to a cyclopentyl ring, a phenyl ring, and a pyrazole group with a trifluoromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea generally involves a multi-step process:
Step 1: : The initial synthesis of the pyrazole intermediate through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Step 2: : Incorporation of the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination.
Step 3: : Coupling of the pyrazole derivative with a phenyl isocyanate to form the urea linkage.
Step 4: : Introduction of the cyclopentyl group through a suitable alkylation reaction.
Industrial Production Methods
In an industrial context, the synthesis of this compound typically follows a similar path but often utilizes more cost-effective reagents and scalable conditions, including optimization of reaction temperature, pressure, and solvent choice to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the existing functional groups or achieve partial hydrogenation of double bonds.
Substitution: : The trifluoromethyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed from These Reactions
The products depend on the specific reaction conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
The compound is explored for its potential as an enzyme inhibitor or receptor antagonist, aiding in the study of biological pathways and processes.
Medicine
In pharmacological research, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry
The compound's unique properties make it useful in the development of agrochemicals, polymers, and specialty materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or proteins. These interactions often involve binding to the active site or allosteric site, thereby modulating the activity of the target molecule. The exact pathways and mechanisms depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentyl-3-phenylurea: : Similar structure but lacks the pyrazole and trifluoromethyl groups.
1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea: : Similar structure but differs in the position of the trifluoromethyl group.
1-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: : Lacks the cyclopentyl and phenyl rings.
Uniqueness
And that's the breakdown on 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea. Got anything else on your mind?
Propiedades
IUPAC Name |
1-cyclopentyl-3-phenyl-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)16-10-11-24(23-16)12-13-25(15-8-4-5-9-15)17(26)22-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIRCVKGNQYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)
![2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2921760.png)


![N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2921764.png)
![3-(4-bromophenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2921766.png)
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2921770.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2921772.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one](/img/structure/B2921773.png)
![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)
![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)

